molecular formula C17H18N4O4S B2642937 3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid CAS No. 637317-51-2

3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid

カタログ番号: B2642937
CAS番号: 637317-51-2
分子量: 374.42
InChIキー: RHFIQFYSCHARNQ-DJWBSWRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as maleic anhydride, to form the thiazolidinone ring . The reaction conditions often include the use of glacial acetic acid as a catalyst and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions employed .

作用機序

The mechanism of action of 3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death .

生物活性

3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid, commonly known as Epalrestate, is a thiazolidinone derivative with notable biological activity. It has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications and other metabolic disorders. This article reviews the biological activity of Epalrestate, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Epalrestate has a complex chemical structure characterized by a thiazolidinone core. Its molecular formula is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 319.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H13N3O3S
Molecular Weight319.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Epalrestate exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Aldose Reductase : Epalrestate is primarily known for its role as an aldose reductase inhibitor. This enzyme catalyzes the conversion of glucose to sorbitol, which is implicated in diabetic complications such as neuropathy and retinopathy. By inhibiting this enzyme, Epalrestate helps reduce sorbitol accumulation in tissues, thereby mitigating oxidative stress and cellular damage associated with diabetes .
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, which play a crucial role in protecting cells from oxidative damage. This activity is particularly beneficial in diabetic patients who are prone to increased oxidative stress .
  • Anti-inflammatory Effects : Epalrestate has shown potential in reducing inflammation, which is a significant factor in the progression of various chronic diseases, including diabetes and cardiovascular diseases .

Pharmacological Effects

The pharmacological effects of Epalrestate have been investigated in various studies:

  • Diabetes Management : Clinical trials have demonstrated that Epalrestate can improve glycemic control in diabetic patients by reducing fasting blood glucose levels and HbA1c .
  • Neuroprotective Effects : Research indicates that Epalrestate may protect against neuronal damage in diabetic neuropathy by reducing oxidative stress and inflammation .

Case Studies

Several case studies highlight the efficacy of Epalrestate in clinical settings:

  • Case Study on Diabetic Neuropathy : A study involving diabetic patients treated with Epalrestate showed significant improvements in neuropathic symptoms and quality of life indicators compared to the placebo group. Patients reported reduced pain levels and improved sensory function after 12 weeks of treatment .
  • Long-term Effects on Diabetic Retinopathy : In a longitudinal study, patients receiving Epalrestate exhibited slower progression of diabetic retinopathy compared to those not receiving the treatment. This was attributed to the compound's ability to reduce sorbitol levels and associated oxidative stress within retinal tissues .

特性

IUPAC Name

3-[[2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-14(18-10-8-15(23)24)11-13-16(25)20-17(26-13)21-19-9-4-7-12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,18,22)(H,23,24)(H,20,21,25)/b7-4+,19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIQFYSCHARNQ-DJWBSWRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。